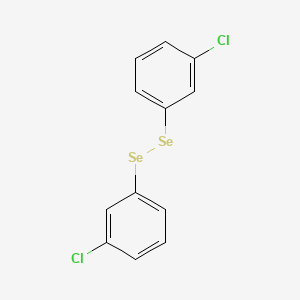

Diselenide, bis(3-chlorophenyl)

Beschreibung

Bis(3-chlorophenyl) diselenide (chemical formula: (3-ClC₆H₄)₂Se₂) is an organoselenium compound characterized by two selenium atoms bonded to 3-chlorophenyl groups. The chlorine substituent in the meta position may influence electronic properties, solubility, and biological interactions compared to para-substituted analogs .

Eigenschaften

CAS-Nummer |

30389-55-0 |

|---|---|

Molekularformel |

C12H8Cl2Se2 |

Molekulargewicht |

381.0 g/mol |

IUPAC-Name |

1-chloro-3-[(3-chlorophenyl)diselanyl]benzene |

InChI |

InChI=1S/C12H8Cl2Se2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

InChI-Schlüssel |

VMRHVXACNGRTML-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A highly efficient method for synthesizing bis(3-chlorophenyl) diselenide involves the catalytic coupling of 3-chlorophenyl halides (e.g., bromide or iodide) with elemental selenium. This approach, adapted from a generalized protocol for aryl diselenides, employs a CuMo6 catalyst in dimethylformamide (DMF) under alkaline conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where selenium anions attack the aryl halide, facilitated by the catalyst’s redox activity.

Key conditions include:

- Molar ratio : 1:2 (aryl halide : Se)

- Catalyst loading : 0.5 mol% CuMo6

- Temperature : 120°C

- Reaction time : 12 hours

The use of KOH as a base ensures deprotonation of selenium intermediates, while DMF acts as a polar aprotic solvent to stabilize ionic species.

Optimization and Scalability

Optimization studies reveal that increasing the catalyst loading to 1 mol% enhances yields marginally but risks side reactions. A representative synthesis using 3-chlorophenyl bromide (5 mmol scale) achieves a yield of 68–72%, comparable to analogous 2-chlorophenyl derivatives. Isolation involves column chromatography with petroleum ether, yielding >95% purity.

Table 1: Catalytic Coupling Parameters for Bis(3-chlorophenyl) Diselenide

| Parameter | Value |

|---|---|

| Catalyst | CuMo6 |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 12 h |

| Yield | 68–72% |

Diazotization and Diselenide Formation

Traditional Diazotization Approach

An alternative route involves diazotization of 3-chloroaniline followed by reaction with disodium diselenide (Na2Se2). This method, inspired by protocols for 2-chlorophenyl analogs, proceeds in two stages:

- Diazotization : 3-Chloroaniline reacts with NaNO2 and HCl at 0–5°C to form the diazonium chloride.

- Coupling : The diazonium salt is treated with Na2Se2 in alkaline medium, yielding bis(3-chlorophenyl) diselenide.

The reaction’s success hinges on precise temperature control to prevent diazonium salt decomposition.

Work-up and Yield Considerations

Post-reaction, the mixture is acidified to pH 2–3, precipitating the diselenide. Filtration and washing with cold ethanol yield a crystalline product. Reported yields for analogous compounds range from 60–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Comparative Analysis of Methodologies

Efficiency and Scalability

Analyse Chemischer Reaktionen

Types of Reactions: Diselenide, bis(3-chlorophenyl) undergoes various chemical reactions, including:

Oxidation: Electrochemical oxidation is a common method used to activate diselenides for further reactions.

Reduction: Reduction reactions can convert diselenides into selenides or other selenium-containing compounds.

Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), visible blue light, and transition metal complexes are commonly used to promote oxidation reactions.

Reducing Agents: Hydrazine hydrate and sodium borohydride are typical reducing agents used in the synthesis and modification of diselenides.

Major Products: The major products formed from these reactions include various organoselenium compounds, such as selenides, selenoesters, and selenium-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Diselenide, bis(3-chlorophenyl) has several scientific research applications, including:

Medicinal Chemistry: It exhibits potential anticancer, antioxidant, and antimicrobial activities

Organic Synthesis: It serves as a catalyst in various organic transformations, including cyclization, addition, and oxidative functionalization reactions.

Materials Science: Its unique properties make it useful in the development of new materials with specific electronic and photophysical characteristics.

Wirkmechanismus

The mechanism of action of diselenide, bis(3-chlorophenyl) involves its ability to modulate redox processes within biological systems. It can act as both an antioxidant and a prooxidant, depending on the cellular environment . The compound interacts with molecular targets such as glutathione peroxidase, influencing pathways related to oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Diselenides

Key structural analogs include:

Antimicrobial Activity

Data from structurally related compounds (Table 1) suggest that chlorinated diselenides exhibit potent activity against Gram-positive bacteria and fungi:

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Diselenides

Key Observations :

Antiviral Activity

Bis(aryl) diselenides demonstrate selectivity against viruses:

Antioxidant Activity

Bis(3-amino-1-hydroxybenzyl) diselenide shows 3-fold higher GPx-like activity than diphenyl diselenide, attributed to intramolecular Se···H and Se···O interactions . Chlorinated analogs may exhibit similar redox-modulating properties but require validation.

Mechanistic Insights

- Antimicrobial Action : Diselenides inhibit bacterial urease, plasma membrane H⁺-ATPase, and biofilm formation . Chlorine’s electron-withdrawing effect may enhance target binding.

- Antiviral Action : Interference with viral enzymes (e.g., HCV NS3 helicase) and capsid assembly is proposed .

- Antioxidant Action: Catalytic cycles involving selenol/selenenic acid intermediates mitigate oxidative stress .

Q & A

Basic: What are the optimized synthetic routes for bis(3-chlorophenyl) diselenide?

Methodological Answer:

Bis(3-chlorophenyl) diselenide can be synthesized via nucleophilic substitution using sodium selenolate intermediates. A modified procedure involves reacting aryl halides (e.g., p-bromochlorobenzene) with elemental selenium in the presence of sodium borohydride (NaBH₄) in polar aprotic solvents like dimethylacetamide (DMAC). The reaction is refluxed for 4–6 hours, followed by precipitation in water and purification via hot chloroform extraction . Optimization includes controlling stoichiometry (1:2 Se:aryl halide) and reaction temperature (80–100°C) to achieve yields >70%. This method is scalable to 25-mmol batches with minimal side products.

Basic: How is X-ray crystallography employed to determine the molecular geometry of bis(3-chlorophenyl) diselenide derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and secondary interactions. For example, in bis(3-amino-1-hydroxybenzyl)diselenide, the Se–Se bond length is ~2.32 Å, with T-shaped geometry around selenium. Ortho-substituents (e.g., –NH₂, –OH) induce steric effects, leading to non-coplanar aromatic rings. Crystallographic data (e.g., CCDC 2213745–2213746) are collected using Cu Kα radiation (λ = 1.54184 Å) and refined via SHELXL-2017/1. Hydrogen atoms are placed in idealized positions, and anisotropic thermal parameters are applied to non-H atoms .

Basic: What in vitro assays evaluate the glutathione peroxidase (GPx)-like antioxidant activity of bis(3-chlorophenyl) diselenide?

Methodological Answer:

The thiophenol assay is widely used:

Reagents : Thiophenol (PhSH), H₂O₂, and NADPH.

Procedure : Monitor NADPH consumption at 340 nm as diselenide catalyzes H₂O₂ reduction. Activity is quantified via the turnover number (TON) relative to diphenyl diselenide or ebselen.

Validation : Confirm intermediates (selenol, selenenic acid) using ⁷⁷Se NMR spectroscopy. Bis(3-chlorophenyl) diselenide derivatives often show 1.5–2× higher TON than reference compounds due to enhanced nucleophilicity from electron-withdrawing substituents .

Advanced: How can ⁷⁷Se NMR spectroscopy elucidate catalytic cycles in diselenide-mediated redox reactions?

Methodological Answer:

⁷⁷Se NMR tracks selenium oxidation states during catalysis. For example, in the H₂O₂-mediated oxidation of bis(3-chlorophenyl) diselenide:

- Selenol (RSe⁻) : δ ~250–300 ppm.

- Selenenic acid (RSeOH) : δ ~800–900 ppm.

- Diselenide (RSeSeR) : δ ~350–450 ppm.

Kinetic studies reveal autocatalytic pathways via selenoxide intermediates. Computational modeling (DFT) validates chemical shifts and proposes transition states. Contradictions between experimental and theoretical data (e.g., unexpected seleninate peaks) may arise from solvent effects or hydrogen bonding .

Advanced: What mechanistic insights explain the oxidation of bis(3-chlorophenyl) diselenide by H₂O₂?

Methodological Answer:

The oxidation proceeds via:

Direct pathway : H₂O₂ attacks Se–Se bonds, forming seleninic acid (RSeO₂H).

Autocatalytic pathway : Selenol intermediates accelerate H₂O₂ cleavage.

Kinetic isotope effects (KIEs) and Eyring analysis differentiate mechanisms. For diselenides with alkyl spacers (e.g., PhSeEtSePh), steric hindrance reduces autocatalysis, favoring direct oxidation. Solid-state ⁷⁷Se NMR and Raman spectroscopy confirm seleninic acid formation in polymeric matrices .

Advanced: How do computational methods (AIM, NBO) validate non-covalent interactions in diselenide derivatives?

Methodological Answer:

- Atoms in Molecules (AIM) : Identifies Se···H and Se···O secondary interactions via bond critical points (BCPs). For bis(3-amino-1-hydroxybenzyl)diselenide, BCPs at ρ(r) ~0.01 a.u. confirm weak hydrogen bonds.

- Natural Bond Orbital (NBO) : Quantifies hyperconjugation (e.g., LP(Se) → σ*(C–Cl)) stabilizing ortho-substituted derivatives.

DFT calculations (B3LYP/def2-TZVP) reproduce experimental geometries (<0.02 Å deviation) and predict redox potentials .

Advanced: How to evaluate the antibacterial efficacy of bis(3-chlorophenyl) diselenide against biofilm-forming pathogens?

Methodological Answer:

Biofilm inhibition : Treat Bacillus subtilis or Pseudomonas aeruginosa with 10–100 µM diselenide. Quantify biofilm biomass via crystal violet staining.

Molecular docking : Use AutoDock Vina to simulate binding to TsaA (biofilm enzyme) or LasR (quorum-sensing regulator). High-affinity interactions (ΔG < −7 kcal/mol) correlate with IC₅₀ < 50 µM.

Contradictions : Discrepancies between in silico predictions and MIC values may arise from membrane permeability limitations .

Advanced: How to resolve contradictions between antioxidant efficacy and cytotoxicity in diselenide studies?

Methodological Answer:

Dose-response profiling : Compare GPx-like activity (thiophenol assay) with cell viability (MTT assay) across 1–100 µM ranges.

Thiol depletion assays : Measure intracellular GSH levels (Ellman’s reagent) to identify pro-oxidant thresholds.

SAR analysis : Electron-withdrawing groups (e.g., –Cl) enhance antioxidant activity but may increase cytotoxicity via thiol crosslinking. Ortho-substituents balance redox activity and biocompatibility .

Advanced: How do substituents modulate the redox and biological activity of bis(3-chlorophenyl) diselenide?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : –Cl or –NO₂ at para positions increase Se electrophilicity, enhancing H₂O₂ reduction but risking off-target thiol oxidation.

- Ortho substituents : –NH₂ or –OH improve solubility and stabilize selenol intermediates via intramolecular H-bonding.

Comparative studies using Hammett constants (σ⁺) correlate substituent effects with GPx activity (R² > 0.85). Methyl groups reduce steric hindrance in pyrazinyl derivatives, improving quantum yields (QY) in optical studies .

Advanced: What advanced solid-state techniques characterize diselenide-containing materials?

Methodological Answer:

- 77Se MAS NMR : Resolves Se environments in microgels or polymers. Chemical shifts >900 ppm indicate seleninic acid crosslinks.

- Raman spectroscopy : Peaks at ~250 cm⁻¹ (Se–Se stretch) confirm bond integrity post-synthesis.

- PXRD : Matches experimental patterns (e.g., monoclinic P2₁/c space group) with Mercury-generated models to assess crystallinity. For amorphous materials, pair distribution function (PDF) analysis maps Se–Se distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.